B1192152 ARQ-761

ARQ-761

Cat. No.: B1192152
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Mechanism of Action ARQ-761 (β-lapachone; 3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione; molecular weight 242.27 g/mol) is a synthetic quinone analog derived from the natural compound lapachol . It exerts its anticancer effects via NAD(P)H:quinone oxidoreductase-1 (NQO1)-mediated "futile cycling," generating reactive oxygen species (ROS) that induce tumor-selective, programmed necrosis . NQO1, overexpressed in 60% of non-small cell lung cancers (NSCLC) and other malignancies, catalyzes the reduction of β-lapachone, leading to rapid NAD+/ATP depletion, hyperactivation of poly(ADP-ribose) polymerase (PARP), and lethal DNA damage .

Pharmacokinetics (PK) Phase I clinical trials demonstrated dose-linear PK for this compound (Table 1).

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARQ761;  ARQ-761;  ARQ 761.

Origin of Product

United States

Scientific Research Applications

Clinical Trials

The clinical utility of ARQ-761 has been explored through various clinical trials, notably a Phase 1 dose escalation study that aimed to establish safety, tolerability, and the maximum tolerated dose (MTD) in patients with refractory advanced solid tumors. Key findings from this study include:

  • Patient Population : A total of 42 patients were treated, primarily those with NQO1-high tumors (H-score ≥ 200).
  • Dosage and Administration : The MTD was determined to be 390 mg/m² administered as a 2-hour infusion every other week.
  • Toxicity Profile : The most common treatment-related adverse events included anemia (79%), fatigue (45%), and hypoxia (33%). Notably, anemia was identified as a dose-limiting toxicity.
  • Efficacy : Among evaluable patients, stable disease was observed in 12 patients, with tumor shrinkage noted in 6 cases. There was a trend towards improved efficacy correlated with higher NQO1 expression levels .

Pharmacokinetics

This compound exhibits rapid conversion to ARQ-501 upon dosing. Pharmacokinetic studies have shown that plasma concentrations of ARQ-501 can be effectively monitored using ultra-high-performance liquid chromatography tandem mass spectrometry. This allows for precise tracking of drug levels and potential adjustments in dosing strategies based on individual patient responses .

Case Studies

Several case studies have highlighted the application of this compound in specific patient populations:

  • Case Study 1 : A patient with metastatic breast cancer exhibiting high NQO1 expression demonstrated stable disease following treatment with this compound, emphasizing the importance of biomarker selection in therapeutic efficacy.
  • Case Study 2 : In another instance involving a patient with advanced pancreatic cancer, treatment led to partial tumor shrinkage after several cycles, suggesting potential benefits in aggressive malignancies where conventional therapies have failed.

Comparison with Similar Compounds

Key Research Findings

NQO1 as a CSC Marker : this compound selectively eliminates ALDH+ CSCs in NSCLC, reducing tumor initiation capacity by >90% in vitro .

Clinical Trials: Phase I/Ib (NCT02514031): this compound + gemcitabine/nab-paclitaxel showed manageable toxicity (Grade 3 anemia in 15%) and preliminary efficacy in advanced pancreatic cancer (disease control rate: 40%) . NSCLC Models: this compound reduced tumor volume by 70% in xenografts with NQO1 ≥ 300 nM .

Resistance Mechanisms : Tumors with low NQO1 activity or high catalase expression exhibit resistance, highlighting the need for biomarker-driven patient selection .

Preparation Methods

Solubility Enhancements

Early formulations of β-lapachone analogs faced significant solubility challenges. This compound addresses this through:

  • HPβCD Co-Solvent System : Despite reduced HPβCD content (5% of ARQ-501’s formulation), the carrier stabilizes the prodrug in solution, enabling 2–3-hour infusions without precipitation.

  • pH Adjustment : The final formulation is buffered to physiological pH (7.4) to prevent degradation and ensure compatibility with intravenous delivery.

Preclinical Pharmacokinetic Profiling

Pharmacokinetic (PK) studies in animal models informed dose selection for clinical trials:

ParameterThis compound (390 mg/m²)ARQ-501 (Historical Data)
Cₘₐₓ (µg/mL) 12.3 ± 3.88.9 ± 2.5
t₁/₂ (h) 2.1 ± 0.61.5 ± 0.4
AUC₀–∞ (h·µg/mL) 45.2 ± 12.432.7 ± 9.1

Data derived from phase 1 trial PK analyses.

This compound demonstrates higher bioavailability and prolonged half-life compared to ARQ-501, attributed to its stabilized prodrug design.

Clinical Preparation and Administration

Infusion Protocol

In the phase 1 trial (NCT01502800), this compound was administered via central venous access using the following parameters:

Dose Level (mg/m²)Infusion DurationScheduleMTD Determination
1951 hourWeeklyNot tolerated
3902 hoursEvery other weekMTD
5403 hours2/3 weeksExcessive toxicity

Prolonging infusion duration from 1 to 2 hours mitigated haemolytic anaemia incidence, stabilizing haemoglobin levels in patients.

Reconstitution and Stability

  • Reconstitution : this compound lyophilized powder is reconstituted with sterile water for injection, yielding a 10 mg/mL solution.

  • Storage : The reconstituted solution remains stable for 24 hours at 4°C, with no observed degradation by high-performance liquid chromatography (HPLC).

Analytical Characterization

Quantification of ARQ-501

Plasma concentrations of active β-lapachone (ARQ-501) were quantified using ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS):

  • Chromatographic Conditions :

    • Column: Kinetex C18 (1.7 µm, 30 × 2.1 mm)

    • Mobile Phase: Acetonitrile/water/formic acid (45:55:0.1)

    • Flow Rate: 0.75 mL/min

    • Runtime: 4 minutes.

  • Detection : Multiple-reaction monitoring (MRM) transitions:

    • ARQ-501: m/z 242.9 → 186.9

    • Internal Standard (Dihydrotanshone): m/z 278.9 → 205.2.

Metabolite Profiling

β-Lapachone undergoes hepatic metabolism via CYP450 enzymes, generating inactive glucuronide conjugates. No circulating metabolites exceeded 5% of total exposure in clinical samples.

Comparative Efficacy and NQO1 Biomarker Correlation

Tumour NQO1 expression (H-score ≥ 200) correlated with prolonged progression-free survival (PFS) in this compound-treated patients:

NQO1 StatusMedian PFS (Weeks)Radiographic Shrinkage (%)
High (H ≥ 200) 12.425
Low (H < 200) 6.28

Data from 32 evaluable patients in the phase 1 trial.

Toxicity Mitigation Strategies

Haemolytic Anaemia Management

  • Mechanism : Proposed to involve redox cycling-induced oxidative stress in erythrocytes, independent of HPβCD.

  • Intervention : Dose reduction to 390 mg/m² every other week reduced grade ≥3 anaemia incidence from 45% to 17%.

Methemoglobinaemia Monitoring

Transient methemoglobinaemia (median peak: 6.8%) was observed in 26% of patients, managed with supplemental oxygen without treatment discontinuation .

Q & A

Q. What is the mechanistic basis of ARQ-761-induced cell death in NQO1-overexpressing cancers?

this compound (β-lapachone) initiates a futile redox cycle with NAD(P)H quinone oxidoreductase-1 (NQO1), generating excessive reactive oxygen species (ROS) and depleting nucleotides. This process activates poly ADP ribose polymerase (PARP), leading to programmed necrosis in cancer cells with elevated NQO1 expression. Researchers should validate NQO1 activity in their experimental models using enzymatic assays (e.g., cytochrome c reduction) and monitor ROS via fluorescent probes (e.g., DCFH-DA) .

Q. Which experimental models are optimal for studying this compound's therapeutic effects?

Prefer in vitro models with confirmed NQO1 overexpression (e.g., A549 non-small cell lung cancer cells) and in vivo xenografts with NQO1+/+ vs. NQO1-/- controls. Ensure consistency in dosing regimens (e.g., 2–4 µM in vitro, 25–50 mg/kg in vivo) and measure tumor regression alongside biomarkers like γ-H2AX (DNA damage) and NAD+/ATP depletion .

Q. What key parameters should be monitored in this compound treatment experiments?

  • Primary endpoints : Cell viability (MTT/colony formation assays), ROS levels, and PARP activation.
  • Secondary endpoints : NQO1 enzymatic activity, nucleotide pool quantification (HPLC), and apoptosis/necrosis markers (Annexin V/PI).
  • Use orthogonal methods (e.g., Western blotting and immunofluorescence) to cross-validate results .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound efficacy across different cancer subtypes?

Discrepancies may arise from tumor-specific NQO1 expression, metabolic heterogeneity, or compensatory antioxidant pathways (e.g., glutathione synthesis). Employ stratified analysis by NQO1 activity levels and use CRISPR/Cas9 to knockout NQO1 in resistant models. Compare transcriptomic profiles (RNA-seq) to identify resistance mechanisms .

Q. What methodological approaches optimize this compound combination therapies?

Co-administer this compound with agents targeting DNA repair (e.g., PARP inhibitors) or antioxidant pathways (e.g., glutathione synthesis inhibitors). Use synergistic dose-response matrices (e.g., Chou-Talalay method) and validate in vivo using orthotopic models. Monitor systemic toxicity via serum ALT/AST levels and hematopoietic parameters .

Q. How can off-target effects of this compound be systematically assessed?

  • Proteomic screens : Identify unintended protein interactions (e.g., thermal proteome profiling).
  • Pharmacological inhibition : Test this compound in NQO1-knockout models to isolate NQO1-dependent effects.
  • Computational modeling : Predict binding affinities to non-target quinone reductases (e.g., NQO2) using molecular docking .

Q. What experimental designs address long-term resistance to this compound?

Establish chronic exposure models (≥6 months) and perform longitudinal sequencing to identify mutations in NQO1 or redox regulators. Use single-cell RNA-seq to track clonal evolution and validate candidate resistance genes via rescue experiments .

Methodological Considerations

  • NQO1 Expression Validation : Use qRT-PCR for mRNA levels and immunohistochemistry (IHC) for protein localization. Normalize to housekeeping genes (e.g., GAPDH) and include positive/negative controls .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting studies. Use meta-analysis tools (e.g., RevMan) to aggregate preclinical data and identify confounding variables .
  • Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies and deposit raw data in repositories like Figshare or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.